An In-depth Technical Guide to Azido-PEG7-acid: Synthesis, Characterization, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG7-acid: Synthesis, Characterization, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG7-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and step-by-step protocols for its application in advanced bioconjugation techniques. The integration of a heptaethylene glycol (PEG7) spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, while the terminal azide (B81097) and carboxylic acid groups offer orthogonal reactivity for "click" chemistry and amide bond formation, respectively.
Core Properties of Azido-PEG7-acid
Azido-PEG7-acid is a valuable reagent due to its unique combination of a hydrophilic PEG spacer and two distinct reactive functional groups. This structure allows for the sequential and controlled conjugation of different molecules.
Key Features:
-
Heterobifunctional: Possesses two different reactive termini—an azide (-N₃) and a carboxylic acid (-COOH)—enabling orthogonal conjugation strategies.
-
PEG Spacer: The seven-unit polyethylene (B3416737) glycol chain increases the hydrodynamic volume and imparts water solubility to the linker and its conjugates, which can improve the pharmacokinetic properties of biotherapeutics.[1][2]
-
Click Chemistry Handle: The azide group is a key component for highly efficient and bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
-
Amine-Reactive Group: The carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[5]
Physicochemical Data
A summary of the key quantitative data for Azido-PEG7-acid is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₃₃N₃O₉ | [5] |
| Molecular Weight | 423.46 g/mol | [6] |
| Appearance | Typically a solid at room temperature | [6] |
| Purity | >95% | [7] |
| Solubility | Soluble in water and common organic solvents (DMSO, DMF) | [8] |
| Storage Conditions | -20°C, desiccated | [5] |
Synthesis and Characterization
The synthesis of Azido-PEG7-acid can be achieved through a multi-step process starting from heptaethylene glycol. The general strategy involves the selective functionalization of the terminal hydroxyl groups.
Synthetic Pathway
The synthesis of Azido-PEG7-acid can be conceptualized as a three-stage process, as illustrated in the workflow diagram below. This involves monotosylation of heptaethylene glycol, conversion of the tosyl group to an azide, and subsequent oxidation of the remaining hydroxyl group to a carboxylic acid.
Caption: Synthetic workflow for Azido-PEG7-acid.
Experimental Protocol: Synthesis of Azido-PEG7-acid
This protocol describes a representative method for the synthesis of Azido-PEG7-acid.
Materials:
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Heptaethylene glycol
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p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Jones reagent (or TEMPO/bleach for a milder oxidation)
-
Dichloromethane (DCM)
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Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Monotosylation of Heptaethylene Glycol:
-
Dissolve heptaethylene glycol (1 equivalent) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (1 equivalent) portion-wise.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield mono-tosylated PEG7.
-
-
Azide Formation:
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Dissolve the mono-tosylated PEG7 (1 equivalent) in anhydrous DMF.
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Add sodium azide (1.5 equivalents) to the solution.
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Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain Azido-PEG7-alcohol.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve Azido-PEG7-alcohol (1 equivalent) in acetone (B3395972) and cool to 0°C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 2 hours.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography (e.g., methanol/dichloromethane gradient with 1% acetic acid) to yield Azido-PEG7-acid.[9]
-
Characterization
The purity and identity of the synthesized Azido-PEG7-acid should be confirmed using standard analytical techniques.
1. ¹H NMR Spectroscopy:
- The proton NMR spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (a broad multiplet around 3.6 ppm), and distinct signals for the protons adjacent to the azide and carboxylic acid functionalities. The integration of these signals can confirm the structure.[10][11]
2. Mass Spectrometry (LC-MS):
- Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product (m/z = 424.46 for [M+H]⁺).
3. Purity Analysis (HPLC):
- High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or charged aerosol detector) can be used to assess the purity of the final compound.
Applications in Bioconjugation and PROTAC Synthesis
Azido-PEG7-acid is a versatile linker for a variety of applications, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs.
General Bioconjugation Strategy
The orthogonal reactivity of Azido-PEG7-acid allows for a two-step conjugation process. First, the carboxylic acid is coupled to a primary amine on a biomolecule. Second, a payload or another molecule is attached to the azide via click chemistry.
Caption: General workflow for bioconjugation using Azido-PEG7-acid.
Experimental Protocol: PROTAC Synthesis
This protocol describes the synthesis of a hypothetical PROTAC by linking a target protein ligand (functionalized with an amine) and an E3 ligase ligand (functionalized with an alkyne) using Azido-PEG7-acid.
Materials:
-
Target protein ligand with a primary amine (Ligand-NH₂)
-
E3 ligase ligand with a terminal alkyne (Ligand-Alkyne)
-
Azido-PEG7-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water
-
Preparative HPLC system
Procedure:
Step 1: Coupling of Azido-PEG7-acid to the Target Protein Ligand
-
Dissolve Azido-PEG7-acid (1.1 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Ligand-NH₂ (1.0 equivalent) in anhydrous DMF and add DIPEA (2.0 equivalents).
-
Add the activated Azido-PEG7-acid solution to the Ligand-NH₂ solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate (Ligand-PEG7-N₃).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified Ligand-PEG7-N₃ (1.0 equivalent) and Ligand-Alkyne (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[4]
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Application in Signaling Pathway Mapping
Click chemistry, enabled by linkers like Azido-PEG7-acid, can be used to visualize and map signaling pathways. For instance, a metabolic precursor containing an alkyne group can be introduced to cells and incorporated into biomolecules within a specific pathway. These modified biomolecules can then be reacted with an azide-functionalized reporter (e.g., Azido-PEG7-fluorophore) via click chemistry, allowing for their visualization and identification.
Caption: Workflow for visualizing signaling proteins using click chemistry.
Conclusion
Azido-PEG7-acid is a powerful and versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure, which includes a hydrophilic PEG spacer and orthogonal reactive groups, allows for the precise construction of complex biomolecular architectures. The detailed synthetic and application protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize Azido-PEG7-acid in their research endeavors, from the synthesis of novel PROTACs to the mapping of intricate cellular signaling pathways. The continued application of such advanced chemical tools will undoubtedly accelerate the development of next-generation therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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